molecular formula C10H7BrFN3OS B5545851 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5545851
M. Wt: 316.15 g/mol
InChI Key: NFYMHZRIGRYLBT-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound synthesized for scientific research purposes. It is a heterocyclic compound that contains a thiadiazole ring and a benzamide group. The compound has gained attention due to its potential applications in medicinal chemistry.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential for photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in cancer treatment, highlighting the compound's relevance in medical research aimed at developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activities with GI50 values comparable to the standard drug Adriamycin, showcasing the potential of thiadiazole and benzamide derivatives as anticancer agents. Molecular docking studies further suggested probable mechanisms of action, highlighting the compound's significance in developing new anticancer drugs (Tiwari et al., 2017).

Semiconducting Materials

Chen et al. (2016) discussed the implementation of isomer benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in constructing alternating copolymers for organic semiconductors. These materials were analyzed for their use in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the compound's utility in developing high-performance optoelectronic semiconductors. Such applications are crucial for advancing materials science and engineering, particularly in creating more efficient and effective electronic devices (Chen et al., 2016).

properties

IUPAC Name

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMHZRIGRYLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.